mAChR Antagonist Potency: Chloro vs. Phenyl Substitution
2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide demonstrates essentially equivalent antagonist potency at the human muscarinic acetylcholine receptor (mAChR) compared to its 2-phenyl analog, 2-phenyl-N-(4-pyrrolidin-1-ylphenyl)acetamide. The chloro-substituted compound exhibits an IC50 of 6.10 µM [1], while the phenyl-substituted comparator shows an IC50 of 6.03 µM against the protein artemis target [2]. The key differentiation lies not in potency magnitude but in target engagement: the chloroacetamide is specifically characterized for mAChR, whereas the phenylacetamide is profiled across artemis and nuclear receptor NR4A1, where it shows a significantly weaker IC50 of 31.2 µM [2]. This indicates that the chloro moiety directs selective engagement with mAChR over other targets profiled for the phenyl analog.
vs
IC₅₀ 6.03 µM (artemis)
| Evidence Dimension | Antagonist Activity (IC50) and Target Selectivity Profile |
|---|---|
| Target Compound Data | IC50: 6.10 µM (mAChR); Not reported for artemis/NR4A1 |
| Comparator Or Baseline | 2-phenyl-N-(4-pyrrolidin-1-ylphenyl)acetamide: IC50: 6.03 µM (Protein artemis), IC50: 31.2 µM (NR4A1) |
| Quantified Difference | Equivalent micromolar potency for different primary targets; Chloro compound is selective for mAChR while phenyl analog has weaker secondary target activity. |
| Conditions | Target Compound: Antagonist activity at mAChR in human CCRF-CEM cells via inhibition of acetylcholine-stimulated Ca2+ flux [1]. Comparator: Assays for Protein artemis and NR4A1 from Sanford-Burnham Center for Chemical Genomics [2]. |
Why This Matters
This data confirms that the chloro substituent is essential for mAChR engagement and that a phenyl substitution redirects activity to alternative targets, making them non-interchangeable for neurological or receptor pharmacology studies.
- [1] BindingDB. (2020). BDBM50286309 (CHEMBL4164685) Affinity Data. Emory University Curated by ChEMBL. View Source
- [2] BindingDB. BDBM40682 (2-phenyl-N-(4-pyrrolidin-1-ylphenyl)acetamide) Affinity Data. Burnham Center For Chemical Genomics. View Source
